Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2
CAS No.:
Cat. No.: VC13656484
Molecular Formula: C41H57N13O8
Molecular Weight: 860.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H57N13O8 |
|---|---|
| Molecular Weight | 860.0 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanamide |
| Standard InChI | InChI=1S/C41H57N13O8/c1-21(2)11-30(36(42)57)52-40(61)33(14-27-17-44-20-48-27)51-34(56)18-46-41(62)35(22(3)4)54-37(58)23(5)49-38(59)31(12-25-15-45-29-10-8-7-9-28(25)29)53-39(60)32(50-24(6)55)13-26-16-43-19-47-26/h7-10,15-17,19-23,30-33,35,45H,11-14,18H2,1-6H3,(H2,42,57)(H,43,47)(H,44,48)(H,46,62)(H,49,59)(H,50,55)(H,51,56)(H,52,61)(H,53,60)(H,54,58)/t23-,30-,31-,32-,33-,35-/m0/s1 |
| Standard InChI Key | XCVHLSJGMXJXLL-HOXHCGHVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |
| SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
Introduction
Structural and Chemical Characterization
Primary and Secondary Structure
The peptide sequence Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 consists of eight amino acids: histidine (His), tryptophan (Trp), alanine (Ala), valine (Val), glycine (Gly), histidine (His), leucine (Leu), and methionine (Met). The N-terminus is acetylated (-), while the C-terminus is amidated (), enhancing its stability against enzymatic degradation . The presence of aromatic residues (His, Trp) and hydrophobic side chains (Val, Leu, Met) contributes to its amphipathic nature, facilitating interactions with lipid membranes and protein receptors.
Key Physicochemical Properties
The peptide’s high boiling point and density reflect its stability under extreme conditions, making it suitable for industrial applications requiring thermal resistance.
Synthesis and Manufacturing Processes
Solid-Phase Peptide Synthesis (SPPS)
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 is typically synthesized via SPPS, a method that sequentially couples amino acids to a resin-bound chain. Key steps include:
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Resin Activation: A Wang or Rink amide resin is preloaded with the C-terminal methionine residue.
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Amino Acid Coupling: Each residue is activated using carbodiimides (e.g., DIC) and coupling agents (e.g., HOBt) to facilitate bond formation.
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Deprotection: The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using piperidine to expose the amino group for subsequent couplings.
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Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.
Industrial-Scale Production
Large-scale manufacturing employs automated synthesizers and continuous-flow reactors to optimize yield () and purity (). For instance, GL Biochem (Shanghai) Ltd and Wuxi Zhongkun Biochemical Technology Co., Ltd. utilize high-throughput SPPS systems coupled with mass spectrometry for quality control .
| Peptide | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | 15 | |
| Ac-Lys-Trp-Ala-Val-Gly | 12 |
Analgesic and Anti-Inflammatory Effects
In rodent models, this peptide reduced inflammatory pain by via inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production. Its ability to cross the blood-brain barrier enhances its potential as a neuropathic pain therapeutic.
Comparative Analysis with Structural Analogues
D-Amino Acid Substitutions
Replacing L-amino acids with D-forms (e.g., Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2) improves proteolytic resistance but reduces receptor binding affinity by . This trade-off highlights the importance of stereochemistry in peptide design.
All-L vs. D/L Hybrid Peptides
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All-L Peptide: Higher GRPR affinity () but shorter plasma half-life ().
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D/L Hybrid: Moderate affinity () with extended half-life ().
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